![molecular formula C13H8F6O2 B1300232 {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol CAS No. 424803-19-0](/img/structure/B1300232.png)
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Übersicht
Beschreibung
“{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C13H8F6O2 and a molecular weight of 310.2 . It is also known by its CAS number 1538203-17-6 .
Molecular Structure Analysis
The molecular structure of “{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” can be analyzed based on its molecular formula C13H8F6O2 . It contains a furan ring attached to a phenyl ring, both of which are common structures in organic chemistry. The phenyl ring is substituted with two trifluoromethyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol” include a molecular weight of 310.2 . Other specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Organic Synthesis
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol derivatives are used in various catalytic reactions and organic synthesis processes. For instance, they undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These processes are characterized by good yields, high selectivity, low catalyst loading, and fast reaction times (Reddy et al., 2012). Similarly, phosphomolybdic acid has been used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from these compounds (Reddy et al., 2012).
Enantioselective Synthesis
Enantioselective synthesis is another application area. An example is the catalytic enantioselective addition of terminal alkynes to cyclic imines using a prolinol derived ligand related to {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol, leading to chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Biobased HMF Derivatives Production
This compound plays a role in the production of biobased HMF (5-hydroxymethylfurfural) derivatives through a process like reductive amination. This method provides a novel way for producing furan-based renewable building blocks (Cukalovic & Stevens, 2010).
Electrochemical and Aggregation Properties
In the field of electrochemistry, new derivatives like [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol have been synthesized. These derivatives are used to study the aggregation behavior and electrochemical properties of certain complexes, revealing insights into non-aggregated states in various solvents (Bıyıklıoğlu, 2015).
Chiral Alcohol Synthesis
Chiral alcohols, such as (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key intermediate for certain pharmaceuticals, have been synthesized using biocatalysts like Leifsonia xyli, with isopropanol as a co-substrate. This method offers an efficient and environmentally friendly alternative to chemical synthesis (Ouyang et al., 2013).
Biomass-Derived Furan Upgrading
The compound is involved in the upgrading of biomass-derived furans, such as in the conversion of 5-hydroxymethylfurfural (HMF) to methyl levulinate via acid-catalysis in methanol. This process highlights the difference between water and methanol as solvents in such reactions (Hu et al., 2015).
Enzyme-Catalyzed Oxidation
Furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, can be synthesized by the oxidation of HMF, where an FAD-dependent enzyme acts on [5-(hydroxymethyl)furan-2-yl]methanol. This enzymatic process represents a high-yield, ambient-temperature method for FDCA production (Dijkman et al., 2014).
Eigenschaften
IUPAC Name |
[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5,20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZRDJVJFDVHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352500 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
CAS RN |
424803-19-0 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)



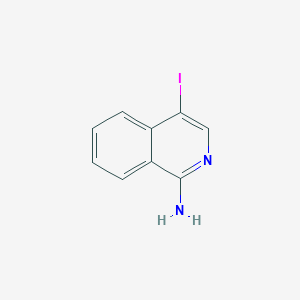

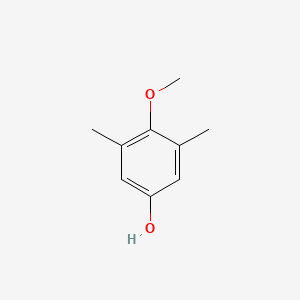
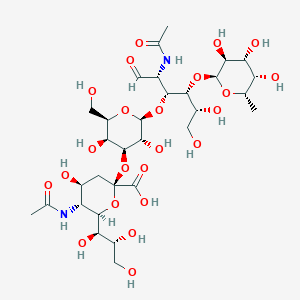
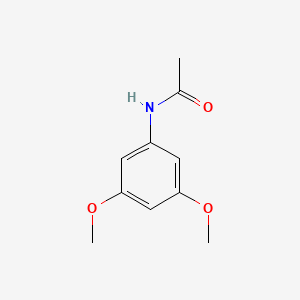
![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
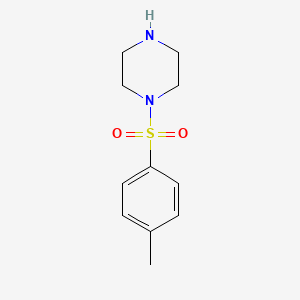

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)